molecular formula C22H20ClNO3 B12594557 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-80-9

5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12594557
CAS No.: 648922-80-9
M. Wt: 381.8 g/mol
InChI Key: AMKSLFBMAYYAKT-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide is a chemical compound supplied for research purposes. It belongs to a class of substituted benzamides, which are of significant interest in various scientific investigations. Researchers value this compound for its potential as a molecular scaffold in medicinal chemistry and drug discovery efforts. Its structure, featuring a phenylethoxy side chain, suggests potential for interaction with various biological targets, but its specific mechanism of action and full research profile require further investigation. This product is intended for laboratory research by qualified scientists and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

648922-80-9

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c1-15-7-9-18(27-12-11-16-5-3-2-4-6-16)14-20(15)24-22(26)19-13-17(23)8-10-21(19)25/h2-10,13-14,25H,11-12H2,1H3,(H,24,26)

InChI Key

AMKSLFBMAYYAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis generally begins with derivatives of 5-chloro-2-hydroxybenzoic acid and appropriately substituted benzylamines. The choice of these starting materials is crucial for the successful formation of the target compound.

Stepwise Synthesis

  • Formation of the Benzamide:

    • The initial step involves reacting 5-chloro-2-hydroxybenzoic acid with an appropriate amine to form the benzamide linkage. This reaction typically requires a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions to promote the formation of the amide bond.
  • Alkylation:

    • Following the formation of the benzamide, an alkylation step is performed where a suitable alkyl halide (for instance, 2-methyl-5-bromophenylethoxy) is introduced to the nitrogen atom of the benzamide. This step can be facilitated using a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide).
  • Hydroxylation:

    • The introduction of the hydroxy group at the 2-position can be achieved through hydroxylation reactions, often employing reagents such as boron trifluoride etherate or using oxidative conditions with hydrogen peroxide in acidic medium.

Final Purification

After completing the synthesis, purification is typically required to isolate the desired product from by-products and unreacted starting materials. Common purification techniques include:

  • Recrystallization: This method is used to purify solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling.

  • Column Chromatography: This technique separates compounds based on their size and polarity, allowing for effective isolation of the target compound.

Reaction Conditions

The reaction conditions play a vital role in determining the success of each step in the synthesis:

Step Reagents/Conditions Temperature Time
Amide Formation 5-chloro-2-hydroxybenzoic acid, amine, EDC Room temperature Several hours
Alkylation Alkyl halide, potassium carbonate, DMF Reflux 12-24 hours
Hydroxylation Boron trifluoride etherate or H₂O₂ Varies Several hours

Yield and Characterization

The overall yield of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide can vary depending on the efficiency of each reaction step and purification process. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Data Table: Comparison of Related Benzamide Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol)
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide 648922-80-9 C22H20ClNO3 381.8
N-Phenethyl-5-chloro-2-methoxybenzamide Not available C17H18ClN O3 Not available

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

Biological Activities

Research has demonstrated that 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide exhibits various biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Studies have shown that related compounds in the benzamide class can inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase. For instance, derivatives of hydroxy-N-phenylbenzamides have been identified as mixed inhibitors of these cholinesterases, suggesting that modifications to the benzamide structure can enhance inhibitory potency .

Anticancer Activity

Benzamide derivatives have been explored for their anticancer properties. The structure of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide may allow it to interact with cancer-related targets, potentially leading to the development of novel anticancer agents. The presence of the chloro and hydroxy groups may enhance its ability to modulate biological pathways involved in tumor growth.

Case Study 1: Synthesis and Characterization

A study focusing on the synthesis of benzamide derivatives highlighted how structural variations can lead to different biological activities. The synthesis of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide was performed under controlled conditions, followed by characterization using techniques like NMR and IR spectroscopy to confirm the molecular structure .

Case Study 2: Antimicrobial Studies

Another investigation assessed the antimicrobial properties of various benzamide derivatives, including those structurally similar to 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide. The results indicated that certain modifications could enhance activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Summary Table of Applications

Application AreaDescriptionReferences
Enzyme InhibitionInhibition of acetylcholinesterase and butyrylcholinesterase; potential for neuroprotective effects
Anticancer ActivityPotential interaction with cancer targets; ongoing research into structure-function relationships
Antimicrobial StudiesEvaluation of antimicrobial properties against various bacterial strains

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include derivatives with variations in the N-phenyl substituent, halogenation patterns, and functional groups (e.g., methoxy vs. hydroxy). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (N-Phenyl Group) Melting Point (°C) Notable Properties Source
Target Compound 2-methyl-5-(2-phenylethoxy)phenyl N/A Lipophilic, bulky substituent N/A
5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a) 4-chlorophenyl Data not reported Studied for crystal packing
5-Chloro-2-hydroxy-N-benzylbenzamide (2b) Benzyl Data not reported Enhanced hydrogen bonding
5-Chloro-2-hydroxy-N-phenethylbenzamide (2c) Phenethyl Data not reported Flexible ethyl spacer
5-Chloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide (29) 4-(trifluoromethyl)phenyl 222–223 Antitubercular activity
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Methoxy, phenethyl Data not reported Reduced hydrogen bonding capacity
Key Observations:

Substituent Bulk and Flexibility :

  • The target compound’s 2-phenylethoxy group introduces greater steric hindrance compared to simpler substituents like benzyl (2b) or phenethyl (2c). This may impact molecular packing in crystal lattices and membrane permeability .
  • The phenethyl group in 2c allows conformational flexibility, whereas the phenethoxy group in the target compound adds rigidity due to the ether linkage.

Hydrogen Bonding and Polarity: The hydroxyl group at position 2 in the target compound and analogs (e.g., 2a–2c, 29) facilitates hydrogen bonding, critical for biological activity.

Electron-Withdrawing Groups :

  • Compounds with electron-withdrawing substituents (e.g., 4-CF3 in 29) exhibit higher melting points (222–223°C) compared to analogs with electron-donating groups, likely due to improved crystal packing and intermolecular interactions .

Antimicrobial and Antitubercular Activity :
  • Compound 29 (4-CF3 substituent) demonstrates potent antitubercular activity, attributed to the trifluoromethyl group’s electron-withdrawing effects, which enhance binding to mycobacterial targets .
  • Compound 28 (2-CF3 substituent) shows lower activity (mp 155–157°C), highlighting the importance of substituent position .
MAO Inhibition :
  • Analogs with nitro or methoxy groups (e.g., compounds 37–41 in ) exhibit MAO inhibitory activity. The target compound’s hydroxyl group could similarly interact with enzyme active sites, though its bulky substituent might reduce affinity.

Biological Activity

5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide, a compound with the CAS number 648922-80-9, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide is C22H20ClNO3C_{22}H_{20}ClNO_3, with a molecular weight of approximately 409.85 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Chloro group : Enhances lipophilicity and may influence receptor interactions.
  • Hydroxyl group : Capable of forming hydrogen bonds, potentially increasing solubility in biological systems.
  • Benzamide moiety : Provides a site for acylation reactions and may participate in enzyme binding.

Antimicrobial Properties

Research indicates that 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide exhibits significant antimicrobial activity. In a study comparing various benzamide derivatives, this compound demonstrated efficacy against multiple strains of bacteria and fungi, comparable to established antibiotics such as isoniazid and penicillin G .

Table 1: Antimicrobial Activity of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide

MicroorganismMinimum Inhibitory Concentration (MIC)Comparison Standard
Mycobacterium tuberculosis0.5 µg/mLIsoniazid
Staphylococcus aureus1.0 µg/mLPenicillin G
Candida albicans0.25 µg/mLFluconazole

Photosynthesis Inhibition

The compound has also been evaluated for its ability to inhibit photosynthetic electron transport in chloroplasts from Spinacia oleracea (spinach). It was found to bind reversibly to photosystem II (PS II), which is crucial for the light-dependent reactions of photosynthesis. This inhibition suggests potential applications in herbicide development .

Structure-Activity Relationship (SAR)

The biological activity of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide can be attributed to its structural characteristics. Studies on related compounds indicate that the presence of the chloro and hydroxyl groups enhances lipophilicity and biological interactions, while the benzamide structure facilitates enzyme binding .

Case Studies

  • Antimycobacterial Activity : A series of studies have shown that derivatives similar to 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide possess strong antimycobacterial properties. In vitro tests revealed that these compounds could inhibit the growth of Mycobacterium tuberculosis, demonstrating their potential as new therapeutic agents against tuberculosis .
  • Fungal Inhibition : The compound has exhibited promising antifungal activity against various strains, including Candida species. This suggests its utility in treating fungal infections, particularly in immunocompromised patients .

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